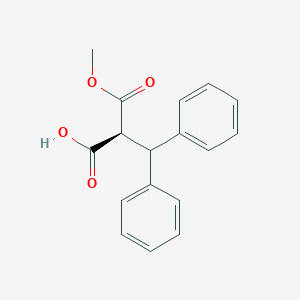

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-21-17(20)15(16(18)19)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14-15H,1H3,(H,18,19)/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOIFVQVKWJWTB-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Chiral Intermediate

An In-Depth Technical Guide to (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid: A Key Chiral Building Block in Modern Drug Development

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount, as the biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid stands as a pivotal chiral building block, esteemed for its role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a stereocenter and multiple functional groups, makes it a valuable precursor in asymmetric synthesis.[2][3]

This technical guide offers a comprehensive overview of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, synthesis and chiral resolution, and its critical application in the production of the endothelin receptor antagonist, Ambrisentan.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key properties of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 178306-52-0 | [1][4][5][6] |

| Molecular Formula | C16H16O4 | [1][4][5] |

| Molecular Weight | 272.30 g/mol | [4][5] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 120-125 °C (with decomposition) | [1][4][6] |

| Optical Rotation | [α]20/D = +11 to +15° (c=1.8 in EtOH) | [1] |

| Purity (Typical) | ≥ 98% (HPLC, Titration, GC) | [1][4] |

| IUPAC Name | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid | [5] |

Characterization of this compound typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is often employed to assess chemical purity, while chiral HPLC methods are essential for determining enantiomeric excess. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the chemical structure, and titration or gas chromatography (GC) can also be used to determine purity.[1]

Synthesis and Enantioselective Resolution: Crafting Chirality

The industrial synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid involves a multi-step process that begins with achiral starting materials and incorporates a critical chiral resolution step to isolate the desired (S)-enantiomer.

Part 1: Synthesis of Racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic Acid

A common synthetic route starts from the readily available benzophenone and methyl chloroacetate. The following diagram and protocol outline a typical procedure.

Caption: Synthetic pathway to racemic 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid.

Experimental Protocol: Synthesis of the Racemic Mixture

-

Darzens Condensation: Benzophenone is reacted with methyl chloroacetate in the presence of a base like sodium methoxide. This reaction forms a glycidic ester.

-

Ring Opening and Methoxylation: The epoxide ring of the glycidic ester is opened and methoxylated, often with sodium methoxide in methanol, to yield methyl 2-methoxy-2,2-diphenylacetate.

-

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 2-methoxy-2,2-diphenylacetic acid, typically using an aqueous base such as sodium hydroxide, followed by acidification.

-

Hydroxymethylation and Rearrangement: Further steps, which may involve reactions to introduce the hydroxymethyl group and subsequent rearrangement, lead to the formation of the racemic product. The specifics of these latter steps can vary and are often proprietary.

The causality behind these steps lies in the strategic construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner, starting from simple, commercially available precursors.

Part 2: Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. A commonly used resolving agent for this purpose is (S)-1-(4-nitrophenyl)ethylamine.[6][7]

Caption: Workflow for the chiral resolution of the racemic acid.

Experimental Protocol: Chiral Resolution

-

Salt Formation: The racemic acid is dissolved in a suitable solvent system (e.g., acetone and methyl tert-butyl ether) and treated with (S)-1-(4-nitrophenyl)ethylamine.[6][7]

-

Crystallization: The mixture is heated to reflux and then slowly cooled. The diastereomeric salt formed between the (S)-acid and the (S)-amine is typically less soluble and crystallizes out of the solution.[6] Seeding with pre-existing crystals of the desired salt can facilitate this process.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the enantiomerically pure (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid, which can be extracted into an organic solvent.[6]

-

Final Purification: The final product is obtained after evaporation of the solvent and can be further purified by recrystallization to achieve high chemical and chiral purity (>99.8% and >99.9% respectively).[6][7]

This self-validating system relies on the significant difference in solubility between the two diastereomeric salts, allowing for efficient separation and isolation of the desired enantiomer.

Application in Drug Development: The Synthesis of Ambrisentan

The primary and most significant application of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is as a key intermediate in the synthesis of Ambrisentan.[6][7] Ambrisentan is a potent and selective endothelin type-A receptor antagonist used for the treatment of pulmonary arterial hypertension.[6][7]

The conversion of the chiral acid to Ambrisentan involves the formation of an ether linkage at the hydroxyl group.

Caption: Synthesis of Ambrisentan from the title compound.

Experimental Protocol: Conversion to Ambrisentan

-

Deprotonation: The hydroxyl group of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is deprotonated with a strong base, such as sodium hydride, to form an alkoxide.

-

Nucleophilic Aromatic Substitution: The resulting nucleophilic alkoxide then displaces a leaving group (such as a sulfonyl group) on a pyrimidine ring, for example, from 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. This Williamson ether synthesis forms the core structure of Ambrisentan.

-

Workup and Purification: The reaction is quenched, and the product is worked up and purified, often through crystallization, to yield Ambrisentan of high purity.

The stereochemistry of the starting material is crucial as it directly translates to the final API, ensuring the desired pharmacological activity.

Conclusion

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid is a testament to the importance of chiral building blocks in modern medicinal chemistry. Its synthesis, and particularly its resolution, showcases elegant chemical principles applied to achieve a molecule with a specific, biologically relevant stereochemistry. As the key precursor to Ambrisentan, it plays a vital role in the treatment of a serious medical condition. This guide has provided a technical overview of its properties, synthesis, and application, underscoring its significance for professionals in the field of drug development.

References

- BenchChem. (2025). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

- Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends.

- PubMed. (2019, April 11). Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. PubMed.

- PMC. Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. PMC.

- ResearchGate. Examples of drugs containing chiral carboxylic acids and derivatives.

- Pure Synth. (S)-2-Hydroxy-3-Methoxy-33-Diphenylpropionic Acid 98.0%(HPLC). Pure Synth.

- Sigma-Aldrich. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid. Sigma-Aldrich.

- Chem-Impex. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. Chem-Impex.

- MedChemExpress. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoic acid. MedChemExpress.

- TCI Chemicals. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. TCI Chemicals.

- ACS Publications. (2004, August 19). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine | Organic Letters.

- National Institutes of Health. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid. PubChem.

- Google Patents. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- Google Patents. (2012, February 9). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- PMC. Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. PMC.

- RSC Publishing. and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–) -. RSC Publishing.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. pure-synth.com [pure-synth.com]

- 5. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid | C16H16O4 | CID 15380898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 7. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

Advanced Chiral Building Blocks in Peptidomimetic Drug Design: A Technical Guide to (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic Acid

Executive Summary

In the realm of advanced peptidomimetic drug design, the spatial arrangement of hydrophobic pharmacophores dictates the binding kinetics at a target enzyme's active site. The compound (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid —frequently cross-referenced in chemical literature and commercial databases as N-(Methoxycarbonyl)-β-phenyl-L-phenylalanine or Moc-L-Dip-OH —represents a premier chiral building block. This whitepaper elucidates its structural properties, disambiguates its complex nomenclature, and provides validated synthetic protocols for its incorporation into next-generation aspartyl protease inhibitors (such as HIV protease inhibitors).

Structural Chemistry & Nomenclature Disambiguation

A critical challenge in sourcing and utilizing this compound lies in database nomenclature overlaps. The CAS Registry Number 161869-03-0 is uniquely assigned to the (S)-enantiomer of this structural class. However, automated indexing has conflated two distinct but structurally related compounds under this identifier[1, 2]:

-

The Malonic Acid Half-Ester: (S)-2-benzhydryl-3-methoxy-3-oxopropanoic acid (C₁₇H₁₆O₄).

-

The Unnatural Amino Acid: N-(Methoxycarbonyl)-β-phenyl-L-phenylalanine (Moc-L-Dip-OH, C₁₇H₁₇NO₄).

In pharmaceutical applications—particularly in the synthesis of antiviral APIs like PL-100—it is the Moc-L-Dip-OH derivative that holds paramount importance [3]. The twin phenyl rings (diphenylmethyl group) provide immense steric bulk, while the methoxycarbonyl (Moc) group serves as a critical hydrogen-bond acceptor.

Physicochemical Properties Summary

| Property | Malonic Acid Derivative | Unnatural Amino Acid (Moc-L-Dip-OH) |

| CAS Number | 161869-03-0 | 161869-03-0 (Shared Identifier) |

| Molecular Formula | C₁₇H₁₆O₄ | C₁₇H₁₇NO₄ |

| Molecular Weight | 284.31 g/mol | 299.32 g/mol |

| Appearance | White to off-white solid | White crystalline powder |

| Core Scaffold | Malonic acid half-ester | Diphenylalanine derivative |

| Primary Application | Asymmetric synthesis intermediate | P2/P3 ligand for HIV protease inhibitors |

Pharmacological Significance: Targeting Aspartyl Proteases

The design of HIV protease inhibitors relies on competitive inhibition. The viral aspartyl protease features highly hydrophobic S1 and S2 pockets. The diphenylalanine (Dip) moiety of Moc-L-Dip-OH is uniquely suited for this environment. The twin phenyl rings perfectly occupy these pockets, enhancing binding affinity through strong

Mechanism of action of Moc-Dip derived peptidomimetics in inhibiting HIV Gag-Pol cleavage.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined to aid researchers in troubleshooting and scale-up.

Protocol 1: Synthesis of Moc-L-Dip-OH via Methoxycarbonylation

This protocol converts L-3,3-Diphenylalanine into the Moc-protected building block.

Causality & Rationale: Maintaining the pH strictly above 8 using 10% Na₂CO₃ is critical. At a lower pH, the amine remains protonated (as an ammonium salt), rendering it non-nucleophilic. This would lead to the competitive hydrolysis of methyl chloroformate rather than the desired carbamate formation.

Step-by-Step Methodology:

-

Preparation: Suspend 10.0 g of L-3,3-Diphenylalanine in a mixture of 100 mL dioxane and 100 mL of 10% aqueous Na₂CO₃. Stir until complete dissolution is achieved.

-

Temperature Control: Cool the reaction vessel to 0°C using an ice-water bath. Validation: Ensure internal temperature is

5°C before proceeding to prevent exothermic degradation. -

Reagent Addition: Add 1.2 equivalents of methyl chloroformate dropwise over 30 minutes. Monitor the pH continuously, adding additional Na₂CO₃ if the pH drops below 8.5.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Validation: Check reaction completion via TLC (Silica, DCM:MeOH 9:1, UV detection).

-

Workup (Purification): Wash the aqueous mixture with diethyl ether (2 x 50 mL) to extract unreacted organic impurities. Discard the ether layer.

-

Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. A white precipitate will form immediately.

-

Extraction & Drying: Extract the acidified aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethyl acetate/hexanes to yield pure Moc-L-Dip-OH.

Protocol 2: Peptidomimetic Assembly (Amidation Workflow)

This workflow details the coupling of Moc-L-Dip-OH to a target amine (e.g., a functionalized lysine sulfonamide) to form an active pharmaceutical ingredient.

Causality & Rationale: The choice of EDC/HOBt over stronger uronium-based coupling reagents (like HATU) is deliberate. The extreme steric bulk of the diphenylmethyl group makes the activated ester highly susceptible to racemization via oxazolone formation. HOBt acts as a nucleophilic trap, rapidly forming the OBt ester and suppressing the racemization pathway.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 eq of Moc-L-Dip-OH and 1.2 eq of HOBt (Hydroxybenzotriazole) in anhydrous DMF under an inert nitrogen atmosphere.

-

Coupling Agent: Cool the solution to 0°C and add 1.2 eq of EDC·HCl. Stir for 15 minutes to allow the active OBt-ester to form.

-

Amine Addition: Add 1.0 eq of the target amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: Confirm the disappearance of the Moc-L-Dip-OH spot via LC-MS.

-

Quenching: Quench the reaction by adding 10 volumes of ice-cold water. Extract the resulting emulsion with dichloromethane (DCM).

-

Washing: Wash the organic layer sequentially with saturated NaHCO₃ (to remove acidic byproducts), 10% citric acid (to remove unreacted amines), and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (silica gel, DCM/MeOH gradient).

Synthetic workflow from basic precursors to the Moc-L-Dip-OH building block and final API.

Conclusion

The utilization of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid (Moc-L-Dip-OH) requires a rigorous understanding of both its chemical nomenclature and its steric behavior during synthesis. By employing controlled methoxycarbonylation and racemization-suppressed coupling techniques, researchers can reliably integrate this bulky, hydrophobic pharmacophore into complex peptidomimetics, unlocking highly potent aspartyl protease inhibitors.

References

- Stranix, B. R., et al.METHOD FOR IMPROVING PHARMACOKINETICS OF PROTEASE INHIBITORS AND PROTEASE INHIBITOR PRECURSORS. World Intellectual Property Organization (WIPO) Patent No. WO2006114001A1.

Technical Monograph: (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid

CAS Number: 178306-52-0 Role: Key Chiral Intermediate for Endothelin Receptor Antagonists (Ambrisentan)

Executive Summary

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (hereafter referred to as (S)-HMPA ) is the critical chiral building block in the synthesis of Ambrisentan (Letairis®), a selective endothelin type-A (ET_A) receptor antagonist used to treat pulmonary arterial hypertension (PAH).

The pharmacological efficacy of Ambrisentan relies strictly on the (S)-configuration of the propionic acid backbone. Consequently, the synthesis, resolution, and purity profiling of (S)-HMPA are pivotal control points in the drug substance manufacturing process. This guide details the physicochemical properties, industrial synthesis routes, and critical quality attributes (CQAs) required for pharmaceutical applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature & Identifiers

| Attribute | Detail |

| Chemical Name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |

| CAS Number | 178306-52-0 (Specific (S)-enantiomer) |

| Related CAS | 178306-51-9 (Racemate / Unspecified stereochemistry) |

| Synonyms | (S)-HMDP Acid; Ambrisentan Intermediate; Ambrisentan Related Compound B (USP) |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

Physical Properties

| Property | Specification | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires controlled storage. |

| Melting Point | 123 – 125 °C | Sharp endotherm indicates high purity. |

| Chirality | (S)-Configuration | Essential for biological activity. |

| Optical Rotation | Concentration | |

| Solubility | Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water | pH-dependent solubility due to carboxylic acid. |

Synthesis & Manufacturing Process

The industrial production of (S)-HMPA typically follows a Darzens Condensation route followed by a classical Optical Resolution . While asymmetric synthesis methods exist, the resolution of the racemate remains the dominant pathway due to cost-efficiency and scalability.

Reaction Pathway Analysis

The synthesis begins with the construction of the diphenylpropionate skeleton via a glycidic ester intermediate.

Step 1: Darzens Condensation Benzophenone reacts with methyl chloroacetate in the presence of a strong base (Sodium Methoxide) to yield Methyl 3,3-diphenylglycidate .

-

Critical Parameter: Temperature control (-5°C to 0°C) is vital to prevent polymerization of the glycidate.

Step 2: Regioselective Ring Opening

The epoxide ring is opened using Methanol in the presence of an acid catalyst (Boron Trifluoride Etherate,

-

Mechanism:[1][2] The reaction proceeds via an

-like mechanism favored by the stabilization of the benzylic carbocation at the

Step 3: Hydrolysis The methyl ester is hydrolyzed using aqueous Sodium Hydroxide to yield the Racemic Acid .

Step 4: Optical Resolution The racemate is resolved using a chiral base, typically (S)-1-(4-nitrophenyl)ethylamine or L-Proline methyl ester . The diastereomeric salt crystallizes, is filtered, and then acidified to release the pure (S)-HMPA.

Process Flow Diagram

Figure 1: Industrial synthesis pathway from Benzophenone to (S)-HMPA via Darzens condensation and optical resolution.

Analytical Quality Control

Ensuring the enantiomeric purity of (S)-HMPA is non-negotiable, as the (R)-enantiomer is considered a critical impurity in the downstream API.

Chiral HPLC Method

To distinguish (S)-HMPA from its (R)-antipode, a polysaccharide-based chiral stationary phase is required.

-

Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Acceptance Criteria:

Impurity Profile

Common process impurities include:

-

Benzophenone: Unreacted starting material.

-

Benzilic Acid: Side product from the rearrangement of benzil or hydrolysis of intermediates.

-

Des-methoxy Analog: Resulting from incomplete ring opening or reduction.

Downstream Application: Ambrisentan Synthesis

(S)-HMPA is the nucleophilic partner in the synthesis of Ambrisentan. It is coupled with a pyrimidine derivative via a nucleophilic aromatic substitution (

Coupling Reaction

The hydroxyl group of (S)-HMPA is deprotonated (using a base like

Figure 2: Convergent synthesis of Ambrisentan utilizing (S)-HMPA.

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and may be corrosive to mucous membranes in high concentrations.

References

-

TCI Chemicals. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid (Product H1568). Retrieved from

-

Riechers, H., et al. (1996). Discovery and Synthesis of a Novel Class of Endothelin Receptor Antagonists. Journal of Medicinal Chemistry, 39(11), 2123-2128.[2] (Foundational chemistry for the diphenylpropionic acid scaffold).

-

Google Patents. Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid (US20130184490A1). Retrieved from

-

Sigma-Aldrich. (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid (Product 178306-52-0). Retrieved from

-

USP Store. Ambrisentan Related Compound B (2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid).[5] Retrieved from

Sources

- 1. cellagentech.com [cellagentech.com]

- 2. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid

Executive Summary

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid (CAS: 178306-52-0) is a highly specialized chiral building block and the critical stereocenter-defining intermediate in the synthesis of Ambrisentan, a selective Endothelin-A (ETA) receptor antagonist used for the treatment of Pulmonary Arterial Hypertension (PAH). The pharmacological efficacy of the final active pharmaceutical ingredient (API) is entirely dependent on the spatial orientation dictated by this S-isomer intermediate. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its resolution and downstream application.

Physicochemical Profiling & Structural Characterization

The structural architecture of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is characterized by immense steric bulk. The presence of gem-diphenyl groups adjacent to a methoxy-substituted carbon creates a highly hindered microenvironment around the alpha-hydroxyl group, which directly influences its reactivity profile and stability[1].

Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid |

| CAS Number | 178306-52-0 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 123–125 °C |

| Specific Optical Rotation | +11.0° to +15.0° (c=1.8, EtOH) |

| Purity (HPLC) | ≥ 98.0% |

Data compiled from authoritative synthesis and chemical reference standards[2],,[3].

Causality in Structural Reactivity: The alpha-hydroxyl group acts as the primary nucleophile in the downstream synthesis of Ambrisentan. However, standard etherification conditions (e.g., Williamson ether synthesis via SN2) fail due to the steric shielding provided by the diphenyl and methoxy moieties. Consequently, the molecule requires aggressive deprotonation (using strong bases like NaH) in polar aprotic environments to force an SNAr (Nucleophilic Aromatic Substitution) mechanism[1].

Mechanistic Role in Ambrisentan Synthesis

The synthesis of Ambrisentan relies on the precise construction and isolation of the S-isomer intermediate. The workflow begins with a Darzens condensation of benzophenone and methyl chloroacetate, followed by epoxide ring opening (methanolysis) and alkaline hydrolysis to yield the racemic acid[4].

Why resolve the acid rather than the final API? Attempting chiral resolution on the final API or the ester intermediate often results in oils or low enantiomeric excess (ee) due to poor crystallization thermodynamics. The free carboxylic acid of the intermediate, however, forms highly stable, crystalline diastereomeric salts when reacted with chiral amines like (S)-dehydroabietylamine or (S)-1-(4-nitrophenyl)ethylamine. This allows for highly efficient fractional crystallization, achieving >99.8% chemical purity[5],[3].

Synthetic workflow of Ambrisentan highlighting the critical S-isomer intermediate resolution step.

Analytical Protocols & Quality Control

To ensure the integrity of the chiral intermediate, robust analytical methods are required. A validated enantioselective Liquid Chromatography (LC) method is the industry standard for determining the enantiomeric purity of this intermediate and the final API[6].

Enantioselective HPLC Method for Chiral Purity

-

Column: Cellulose-based chiral stationary phase (e.g., Chiralcel OD-R or equivalent reverse-phase compatible column).

-

Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.0).

-

Detection: UV at 220 nm.

-

Flow Rate: 1.0 mL/min.

-

Causality & System Suitability: The cellulose backbone provides chiral cavities that differentially interact with the S- and R-enantiomers via hydrogen bonding (with the alpha-OH) and pi-pi stacking (with the diphenyl groups). A valid run must demonstrate a resolution factor (

) > 2.0 between the enantiomers[7],[8].

For stability-indicating assays targeting degradation products (such as hydrolytic or oxidative impurities), a standard C18 reverse-phase column (e.g., Agela Venusil MP C18) is utilized[9],[8].

Experimental Methodologies

Protocol 1: Diastereomeric Resolution of the Racemic Acid

This self-validating protocol isolates the S-isomer from the racemic mixture using fractional crystallization[5],[3].

-

Salt Formation: Dissolve 1.0 equivalent of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid in a solvent mixture of Methyl tert-butyl ether (MTBE) and n-heptane.

-

Chiral Amine Addition: Add 1.0 equivalent of the resolving agent, such as (S)-dehydroabietylamine or (S)-1-(4-nitrophenyl)ethylamine.

-

Thermal Cycling: Heat the mixture to 40–50 °C until a clear solution is obtained, ensuring complete salt formation.

-

Controlled Crystallization: Cool the reaction mass gradually to 25–30 °C. Causality: Gradual cooling prevents the kinetic co-precipitation of the R-isomer salt, maximizing the diastereomeric excess of the (S,S)-salt[3].

-

Isolation: Filter the crystalline compound and dry at 50–60 °C.

-

Free Acid Liberation: Suspend the salt in water, acidify with dilute HCl to pH 1-2, and extract with ethyl acetate. Concentrate the organic layer to yield highly pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (Melting range: 123–125 °C)[3].

Protocol 2: SNAr Etherification to Ambrisentan

This protocol details the conversion of the S-isomer intermediate into the final API[1].

-

Deprotonation: Dissolve the purified (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid in anhydrous N,N-Dimethylformamide (DMF). Cool the reactor to 0–5 °C.

-

Base Addition: Carefully add 3.0 equivalents of Sodium Hydride (NaH). Causality: The extreme steric hindrance of the tertiary-like alcohol requires a strong base to quantitatively form the alkoxide anion. Low temperatures control the exothermic release of hydrogen gas[1].

-

Electrophile Addition: Add 1.3 equivalents of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine.

-

Coupling: Stir the mixture at room temperature for 24 hours. Causality: The methylsulfonyl group acts as an excellent leaving group, driven by the electron-deficient pyrimidine ring, facilitating the SNAr reaction despite the steric bulk[1].

-

Quenching & Isolation: Cautiously quench with water, adjust the pH to 5 using acetic acid, and extract with ethyl acetate. Distill the solvent and precipitate the Ambrisentan product using a diethyl ether/hexane mixture[1].

References

-

Title: (S)-2-Hydroxy-3-Methoxy-33-Diphenylpropionic Acid 98.0%(HPLC) Source: PureSynth URL: [Link][2]

-

Title: US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid Source: Google Patents URL: [3]

-

Title: Improved Synthesis Process of Ambrisentan and Darusentan Source: Chemical Engineering Transactions URL: [Link][5]

-

Title: EP2547663A1 - A process for the preparation of highly pure ambrisentan Source: Google Patents URL: [1]

-

Title: Rapid determination of ambrisentan enantiomers by enantioselective liquid chromatography using cellulose-based chiral stationary phase in reverse phase mode Source: Journal of Separation Science URL: [Link][6]

-

Title: LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method Source: New Journal of Chemistry URL: [Link][9]

Sources

- 1. EP2547663A1 - A process for the preparation of highly pure ambrisentan - Google Patents [patents.google.com]

- 2. pure-synth.com [pure-synth.com]

- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. Improved Process For The Preparation Of Ambrisentan [quickcompany.in]

- 5. Improved Synthesis Process of Ambrisentan and Darusentan | Chemical Engineering Transactions [cetjournal.it]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Direct differentiation of stereoisomers of ezetimibe/ambrisentan/atorvastatin and their mechanism study by electrospray ionization quadrupole time‐of‐flight mass spectrometry | Scilit [scilit.com]

- 8. RP-HPLC Assay Method for Related Substances of Ambrisentan Tablets [journal11.magtechjournal.com]

- 9. ovid.com [ovid.com]

Comprehensive Guide to NMR Characterization of 3,3-Diphenylpropanoic Acid Scaffolds

Topic: 1H and 13C NMR Spectral Data for Diphenylpropanoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,3-diphenylpropanoic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for various endothelin receptor antagonists, calcium channel blockers, and antihistamines. Precise structural characterization of this moiety is often complicated by magnetic anisotropy, overlapping aromatic signals, and solvent-dependent conformational changes.

This guide provides an authoritative technical breakdown of the 1H and 13C NMR spectral characteristics of 3,3-diphenylpropanoic acid and its derivatives. It moves beyond simple peak listing to explain the causality of chemical shifts, providing researchers with a self-validating system for structural elucidation.

Part 1: Structural Fundamentals & Numbering

To ensure consistent assignment, we utilize the following numbering scheme for the parent compound, 3,3-diphenylpropanoic acid :

-

C1: Carboxylic Acid Carbon (

) -

C2 (

): Methylene Carbon ( -

C3 (

): Methine Carbon ( -

C1'/C1'': Ipso carbons of the phenyl rings.

The core spin system of interest is the

Part 2: Experimental Protocol & Sample Preparation

Reproducibility in NMR data is strictly dependent on sample concentration and solvent interaction.

Solvent Selection Strategy

-

Chloroform-

( -

DMSO-

: Required for polar derivatives (amides, salts).

Synthesis & Workflow Visualization

The following workflow outlines the critical path from synthesis to spectral validation, highlighting decision nodes for purification.

Figure 1: Critical path workflow for the synthesis and isolation of diphenylpropanoic acid derivatives prior to NMR analysis.

Part 3: 1H NMR Interpretation Guide

The Aliphatic Region (The Diagnostic Zone)

The most distinct feature of 3,3-diphenylpropanoic acid is the coupling between the C2 and C3 protons.

-

-Methine Proton (

-

Appears as a triplet (

) with a coupling constant -

Mechanistic Insight: This proton is deshielded by two anisotropic phenyl rings, pushing it significantly downfield compared to a standard alkyl methine.

-

-

-Methylene Protons (

-

Appears as a doublet (

) with -

Note: If the phenyl rings bear different substituents (making the molecule chiral), these protons become diastereotopic (

and

-

The Aromatic Region ( 7.1 – 7.4 ppm)

In the unsubstituted parent compound, the 10 aromatic protons often overlap, appearing as a broad multiplet.

-

Integration Check: The integral ratio between the aromatic region (10H) and the

-methine (1H) must be exactly 10:1 . A ratio of <10:1 suggests para-substitution or impurities.

The Labile Proton ( 10.0 – 12.5 ppm)

-

Carboxylic Acid: Appears as a broad singlet.

-

Exchange Experiment: Addition of

to the NMR tube will cause this peak to disappear, confirming the presence of

Part 4: 13C NMR Interpretation Guide

Carbon NMR provides the definitive confirmation of the molecular skeleton.

| Carbon Type | Chemical Shift ( | Characteristic Feature |

| Carbonyl (C=O) | 175.0 – 180.0 | Most deshielded signal. Intensity is low due to lack of NOE and long relaxation time. |

| Ipso Aromatic (C1') | 140.0 – 145.0 | Quaternary carbon. Usually significantly shorter than other aromatic peaks. |

| Meta Aromatic | 128.0 – 129.0 | Intense signal (2 carbons per ring |

| Ortho Aromatic | 127.0 – 128.0 | Intense signal (4C equivalent). |

| Para Aromatic | 126.0 – 127.0 | 2C equivalent. |

| 46.0 – 48.0 | Diagnostic aliphatic signal. | |

| 40.0 – 42.0 | Diagnostic aliphatic signal. |

Part 5: Case Study & Data Tabulation[2]

Below is a comparison of the parent acid against a synthesized amide derivative, illustrating the expected spectral shifts.

Comparative Spectral Data Table (Solvent: )

| Position | Proton/Carbon | Parent Acid ( | N-Methyl Amide Derivative ( | Shift Logic |

| -COOH / -CONR | 1H (Labile) | 11.5 (br s) | 5.4 (br s, NH) | Loss of acidic proton; appearance of Amide NH. |

| 1H | 4.56 (t) | 4.62 (t) | Minimal change; distant from modification. | |

| 2H | 3.08 (d) | 2.95 (d) | Slight upfield shift due to reduced electron withdrawal of amide vs acid. | |

| Aromatic | 10H | 7.15 - 7.35 (m) | 7.18 - 7.38 (m) | Remotely affected. |

| Carbonyl | 13C | 178.2 | 171.5 | Amide carbonyls are generally more shielded (upfield) than acids. |

| N-Methyl | 1H / 13C | N/A | 2.75 (d) / 26.5 | New signal confirming derivatization. |

Part 6: Advanced Structural Validation (2D NMR)

For complex derivatives (e.g., where one phenyl ring is substituted), 1D NMR is insufficient. HMBC (Heteronuclear Multiple Bond Correlation) is required to connect the aliphatic chain to the specific aromatic ring.

HMBC Correlation Logic

-

-Proton (

-

-Protons (

Figure 2: HMBC connectivity map demonstrating long-range coupling pathways for structural confirmation.

References

-

National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (2017). Proton NMR: ABX Patterns and Aromatic Systems. Organic Chemistry Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Synthesis and characterization of diphenylpropanoic acid derivatives (Supplementary Information). ChemComm. Retrieved from [Link]

Sources

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid as a chiral building block

This guide details the technical profile, synthesis, and applications of (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid , a specialized chiral building block.

Executive Summary

(S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid (also known as the (S)-monomethyl ester of 2-(diphenylmethyl)malonic acid ) is a high-value chiral synthon used primarily to access enantiopure

Unlike simple propionates, this molecule possesses a chemically versatile malonate hemiester core. Its structural utility lies in the ability to differentiate the two carbonyl groups: one is a stable methyl ester, and the other is a reactive free carboxylic acid. This differentiation allows for chemoselective transformations—such as Curtius rearrangements or selective reductions—making it a critical intermediate in the synthesis of peptidomimetics, endothelin receptor antagonists, and other pharmacophores requiring a bulky, lipophilic diphenyl moiety.

CRITICAL DISAMBIGUATION: Do not confuse this molecule with (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid , which is the key intermediate for the drug Ambrisentan .

This Topic: HOOC-CH(COOMe)-CH(Ph)2 (Malonate derivative, C2 attached to H).

Ambrisentan Intermediate: HOOC-CH(OH)-C(OMe)(Ph)2 (Hydroxy-acid, C3 is quaternary).

Ensure you have the correct structure before proceeding with synthesis.

Structural & Physicochemical Profile

| Property | Description |

| IUPAC Name | (S)-2-(Methoxycarbonyl)-3,3-diphenylpropanoic acid |

| Common Name | (S)-Monomethyl 2-(diphenylmethyl)malonate |

| Molecular Formula | C |

| Molecular Weight | 284.31 g/mol |

| Chiral Center | C2 (alpha to carbonyls) |

| Key Moiety | Diphenylmethyl group (Lipophilic anchor); Malonate hemiester (Reactive core) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (acidic pH) |

3D Conformational Utility

The bulky diphenylmethyl group at the

Synthetic Route: Enzymatic Desymmetrization

The most robust method to obtain the (S)-enantiomer with high optical purity (>98% ee) is the enzymatic desymmetrization of the prochiral diester precursor.[1] Chemical synthesis typically yields racemates requiring costly resolution.

Core Workflow

-

Precursor Synthesis: Alkylation of dimethyl malonate with benzhydryl bromide (diphenylmethyl bromide).

-

Desymmetrization: Hydrolysis catalyzed by Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B) . PLE is historically favored for

-substituted malonates to yield the (S)-hemiester.

Caption: Enzymatic desymmetrization pathway converting the prochiral diester to the target (S)-hemiester.

Experimental Protocols

A. Synthesis of Precursor: Dimethyl 2-(diphenylmethyl)malonate

Note: This step requires anhydrous conditions.

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.

-

Reagents: Suspend sodium hydride (60% dispersion in oil, 1.1 eq) in anhydrous THF (10 mL/g NaH). Cool to 0°C.

-

Addition: Add dimethyl malonate (1.0 eq) dropwise. Stir for 30 min until H

evolution ceases. -

Alkylation: Add benzhydryl bromide (1.0 eq) dissolved in THF dropwise.

-

Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na -

Purification: Recrystallize from hexane/EtOAc to obtain the prochiral diester.

B. Enzymatic Desymmetrization to (S)-Hemiester

Note: pH control is critical for enzyme activity and preventing chemical (racemic) hydrolysis.

-

Buffer Prep: Prepare 0.1 M phosphate buffer (pH 7.0).

-

Emulsion: Suspend Dimethyl 2-(diphenylmethyl)malonate (10 mmol) in the buffer (50 mL). Add a small amount of acetone (5% v/v) if solubility is poor, though this may slow the enzyme.

-

Initiation: Add Pig Liver Esterase (PLE) (approx. 100 units/mmol substrate).

-

Reaction: Stir vigorously at 25°C. Monitor the pH; as the acid forms, the pH will drop. Maintain pH 7.0 by automatic addition of 1.0 M NaOH (pH-stat) or manual addition.

-

Termination: When 1.0 equivalent of NaOH has been consumed (indicating mono-hydrolysis), stop the reaction.

-

Workup:

-

Wash the aqueous mixture with Et

O (removes unreacted diester). -

Acidify the aqueous layer to pH 2.0 with 1 M HCl.

-

Extract the product (hemiester) with EtOAc (3x).

-

Dry (Na

SO

-

-

Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).

Downstream Applications: Why this Block Matters

The (S)-hemiester is a "divergent" intermediate. The free carboxylic acid can be modified while the methyl ester protects the second carbonyl, preserving the chiral center (provided conditions do not induce epimerization).

Key Transformations

-

Curtius Rearrangement (Route to

-Diphenylalanine):-

The free acid is converted to an acyl azide, then rearranged to an isocyanate.[2][3][4][5][6]

-

Trapping with benzyl alcohol yields the Cbz-protected amino ester.

-

Result: A protected form of 2-amino-3,3-diphenylpropanoic acid , a bulky non-natural amino acid used in peptide drugs to increase proteolytic stability.

-

-

Selective Reduction (Route to Chiral Diols/Hydroxy-Esters):

-

Reduction of the carboxylic acid (using Borane-DMS) leaves the ester intact.

-

Result: Methyl (S)-2-(hydroxymethyl)-3,3-diphenylpropanoate.

-

-

Arndt-Eistert Homologation:

-

Converts the acid to a homologated ester.

-

Result: Chiral succinate derivatives.

-

Caption: Divergent synthesis pathways from the chiral hemiester scaffold.

Scientific Integrity & Quality Control

Preventing Racemization

The proton at C2 (alpha to two carbonyls and a diphenylmethyl group) is acidic.

-

Avoid: Strong bases (e.g., NaH, LDA) after the chiral center is established.

-

Preferred Bases: Use mild bases like Pyridine, NMM, or NaHCO

for downstream couplings. -

Storage: Store at -20°C under Argon.

Analytical Standards

-

Enantiomeric Excess (ee): Must be >98% for pharmaceutical use.

-

Method: Derivatize with a chiral amine (e.g., (R)-methylbenzylamine) and analyze by diastereomeric ratio via

H NMR, or use Chiral HPLC.

-

-

Purity: Check for the presence of the di-acid (over-hydrolysis byproduct) or the diester (incomplete reaction).

References

-

Iosub, V., et al. (2010). "Enantioselective Synthesis of

-Quaternary Amino Acid Derivatives by Sequential Enzymatic Desymmetrization and Curtius Rearrangement of -

García-Urdiales, E., et al. (2005). "Enantioselective Enzymatic Desymmetrizations in Organic Synthesis."[7] Chemical Reviews.

-

Curtius, T. (1890). "Ueber Stickstoffwasserstoffsäure (Azoimid)."[5] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the rearrangement mechanism).

- Jones, J. B. (1986). "Enzymes in organic synthesis." Tetrahedron. (Seminal work on Pig Liver Esterase specificity).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scispace.com [scispace.com]

- 7. Enantioselective enzymatic desymmetrizations in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Role as a key intermediate for Ambrisentan synthesis

An In-Depth Technical Guide on the Pivotal Role of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic Acid in the Synthesis of Ambrisentan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Ambrisentan, a potent and selective endothelin type-A receptor antagonist. The focus of this document is to elucidate the critical role of the key intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, and to provide detailed, field-proven insights into its synthesis and subsequent conversion to Ambrisentan.

Introduction: The Significance of Ambrisentan

Ambrisentan is a vital therapeutic agent for the treatment of pulmonary arterial hypertension (PAH), a progressive and life-threatening disease.[1] Its mechanism of action involves the selective blockade of the endothelin type-A (ETA) receptor, leading to vasodilation and a reduction in pulmonary arterial pressure. The stereochemistry of Ambrisentan is crucial for its pharmacological activity, with the (S)-enantiomer being the active pharmaceutical ingredient. Consequently, a robust and efficient stereoselective synthesis is of paramount importance.

Retrosynthetic Analysis and the Identification of a Key Intermediate

A common and effective retrosynthetic approach for Ambrisentan (1) disconnects the ether linkage to the pyrimidine ring, revealing the key chiral acid intermediate, (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6), and a pyrimidine derivative. This key intermediate contains the required stereocenter and the core structural framework of the molecule.

Caption: Retrosynthetic analysis of Ambrisentan highlighting the key intermediate.

Synthesis of the Key Intermediate: A Step-by-Step Protocol

The synthesis of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) is a multi-step process that begins with commercially available starting materials.

Step 1: Darzens Condensation to form Methyl 3,3-diphenyloxirane-2-carboxylate (3)

The synthesis commences with a Darzens condensation between benzophenone and methyl chloroacetate. This reaction is a cornerstone for the formation of α,β-epoxy esters, also known as glycidic esters. The choice of a strong base is critical for the deprotonation of the α-carbon of methyl chloroacetate to form the reactive enolate.

Experimental Protocol:

-

To a solution of sodium methanolate (4.3 g, 79.6 mmol) in dry tetrahydrofuran (THF) (25 mL), add a solution of benzophenone (7.2 g, 39.5 mmol) and methyl chloroacetate (6.6 g, 60.8 mmol) in dry THF (15 mL).

-

Stir the reaction mixture at -10 °C for 2 hours.[1]

-

Quench the reaction with water (50 mL).

-

Extract the product with diethyl ether (3 x 80 mL).

-

Combine the organic phases and wash with saturated NaCl solution.

-

The resulting residue of methyl 3,3-diphenyloxirane-2-carboxylate (3) can be used in the next step without further purification.[1]

Step 2: Acid-Catalyzed Ring Opening to form Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4)

The epoxide ring of intermediate (3) is then opened via an acid-catalyzed reaction with methanol. This step introduces the methoxy group and sets up the two adjacent stereocenters. The use of an acid catalyst, such as p-toluenesulfonic acid, facilitates the protonation of the epoxide oxygen, making it a better leaving group for the nucleophilic attack by methanol.

Experimental Protocol:

-

To a solution of methyl 3,3-diphenyloxirane-2-carboxylate (3) (8.2 g, 31.6 mmol) in methanol (40 mL), add p-toluenesulfonic acid (0.5 g).

-

Stir the solution at room temperature for 30 minutes to afford the solution containing methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4).[1]

Step 3: Hydrolysis to Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (5)

The methyl ester of intermediate (4) is hydrolyzed under basic conditions to yield the racemic carboxylic acid (5). This saponification reaction is a standard and high-yielding transformation.

Experimental Protocol:

-

To the solution of methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (4), add an aqueous solution of NaOH (10% wt.) (60 mL).

-

Stir the mixture at reflux for 1 hour, monitoring the disappearance of the ester by TLC.

-

Evaporate the methanol from the solution.

-

The resulting solution containing the sodium salt of the racemic acid is then acidified to precipitate the free acid.

Step 4: Chiral Resolution to Obtain (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6)

This is the most critical step in the synthesis of the key intermediate. The separation of the enantiomers of the racemic acid (5) is achieved through the formation of diastereomeric salts with a chiral resolving agent. A commonly used and efficient resolving agent is the naturally derived and cost-effective (S)-dehydroabietylamine.[1]

Experimental Protocol:

-

Dissolve the racemic acid (5) (14 g, 51.4 mmol) in methyl tertiary-butyl ether (MTBE) (140 mL) and heat to reflux for 30 minutes.

-

Add a solution of (S)-dehydroabietylamine (7) (14.7 g, 51.4 mmol) in MTBE (50 mL) dropwise over 10 minutes.

-

Stir the reaction mixture for 1 hour at reflux temperature.

-

Cool the mixture to 0 °C and continue to stir for 2 hours.

-

The precipitated (S,S)-diastereomeric salt is then isolated by filtration.

-

The optically pure (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) is liberated from the salt by treatment with an acid.

Quantitative Data Summary

| Step | Product | Starting Materials | Yield | Purity |

| 1 | Methyl 3,3-diphenyloxirane-2-carboxylate (3) | Benzophenone, Methyl Chloroacetate | ~82%[1] | Used directly |

| 2 & 3 | Racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (5) | Intermediate (3) | ~85%[1] | N/A |

| 4 | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) | Racemic acid (5), (S)-dehydroabietylamine | ~70% (based on racemate)[1] | >99% ee[2] |

| 5 | Ambrisentan (1) | Intermediate (6), 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | ~87%[1] | >99.5%[2] |

Conversion of the Key Intermediate to Ambrisentan

The final step in the synthesis of Ambrisentan is the nucleophilic substitution reaction between the key intermediate (6) and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine. The hydroxyl group of the carboxylic acid is deprotonated by a strong base to form a nucleophilic alkoxide, which then displaces the methylsulfonyl group on the pyrimidine ring.

Caption: Final condensation step to form Ambrisentan.

Experimental Protocol:

-

To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (6) (3.6 g, 13.1 mmol) and sodium amide (NaNH2) (1.0 g, 25.6 mmol) in dimethylformamide (DMF) (20 mL), slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in DMF (10 mL).[1]

-

Stir the reaction at room temperature for 5 hours.[1]

-

Quench the reaction with water (20 mL) and acidify to a pH of 2 with 10% H2SO4 aqueous solution.

-

Extract the mixture with ethyl acetate (4 x 50 mL).

-

Wash the combined organic layers with water and saturated NaCl solution.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield Ambrisentan (1).

Conclusion

The synthesis of Ambrisentan is a well-established process where the strategic use of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid as a key intermediate is fundamental. The successful execution of the Darzens condensation, epoxide ring-opening, hydrolysis, and a highly efficient chiral resolution are critical for the overall efficiency of the synthesis. The detailed protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this important pharmaceutical agent.

References

-

Li, J., & Tian, L. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. AIDIC Conference Series, 12, 43-48. [Link]

-

New Drug Approvals. (2018). Ambrisentan. [Link]

-

Peng, X., Li, P., & Shi, Y. (2012). Asymmetric synthesis of (+)-ambrisentan via chiral ketone-catalyzed asymmetric epoxidation. The Journal of organic chemistry, 77(1), 701–703. [Link]

-

Feng, W. D., Zhuo, S. M., Yu, J., Zhao, C. M., & Zhang, F. L. (2018). Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist. Organic process research & development, 22(9), 1251–1257. [Link]

-

Synchemia. (n.d.). Ambrisentan Hydroxy Acid Impurity (S-isomer). [Link]

- Ratiopharm GmbH. (2010). Process for producing ambrisentan.

-

Zhang, Q., Lyu, J., & Hu, H. (2017). Synthesis of (+)-ambrisentan. Journal of China Pharmaceutical University, 48(3), 293-296. [Link]

Sources

Starting materials for synthesizing (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid

An In-depth Technical Guide to the Starting Materials for the Synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic Acid

Introduction: The Strategic Importance of a Chiral Building Block

(S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is a sophisticated chiral building block of significant value in the pharmaceutical industry.[1] Its primary role is as a key intermediate in the synthesis of Ambrisentan, a potent and selective endothelin receptor antagonist used for the treatment of pulmonary artery hypertension.[2][3] The synthesis of this molecule presents a notable chemical challenge: the stereocontrolled construction of a chiral α-hydroxy acid moiety adjacent to a sterically demanding quaternary carbon bearing two phenyl groups.

This guide provides a detailed examination of the primary synthetic strategies and the corresponding starting materials required to produce (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid. We will explore two principal pathways: the resolution of a racemic mixture derived from common bulk chemicals and the more elegant de novo asymmetric synthesis approaches that aim to set the desired stereochemistry from the outset. This analysis is designed for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical and theoretical considerations for synthesizing this critical pharmaceutical intermediate.

Strategy 1: Racemic Synthesis and Optical Resolution

This classical approach bifurcates the synthetic problem: first, the carbon skeleton is constructed to yield a racemic mixture of the target acid, and second, the desired (S)-enantiomer is isolated from this mixture.

Core Starting Materials: Benzophenone and Methyl Chloroacetate

The most direct and industrially relevant synthesis of the racemic acid begins with two readily available, low-cost starting materials: benzophenone and methyl chloroacetate.[3]

-

Causality of Selection : Benzophenone serves as the ideal precursor for the C3-diphenylmethyl moiety of the target molecule. Methyl chloroacetate provides the C1 and C2 carbons of the propionic acid backbone, already containing the ester functionality required for subsequent reactions.

The synthesis proceeds through a one-pot sequence involving a Darzens condensation to form a glycidic ester (an epoxide), which then undergoes a base-catalyzed rearrangement and subsequent hydrolysis.[2][3]

Synthetic Pathway Overview

The reaction sequence begins with the deprotonation of methyl chloroacetate by a strong base, such as sodium methoxide, to form an enolate. This enolate then attacks the carbonyl carbon of benzophenone. An intramolecular nucleophilic substitution follows, displacing the chloride and forming the epoxide ring of methyl 3,3-diphenyloxirane-2-carboxylate. This intermediate is not typically isolated. Instead, the continued presence of the methoxide base catalyzes the rearrangement of the epoxide to a methoxy-ester, which upon final hydrolytic workup, yields the racemic 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.

Experimental Protocol: Synthesis of Racemic Acid

The following protocol is a representative synthesis adapted from patent literature.[2]

-

Reaction Setup : A suitable reactor is charged with toluene and sodium methoxide under an inert atmosphere.

-

Reagent Addition : The mixture is cooled to -10°C to -5°C. A solution of methyl chloroacetate in toluene is added slowly, maintaining the low temperature.

-

Benzophenone Addition : A solution of benzophenone in toluene is then added dropwise to the reaction mixture.

-

Reaction : The reaction is maintained at low temperature and stirred for several hours until completion, which can be monitored by TLC or HPLC.

-

Workup & Hydrolysis : Water is added to quench the reaction. The organic layer is separated. The intermediate ester is then hydrolyzed using an aqueous solution of sodium hydroxide.

-

Isolation : After hydrolysis, the aqueous layer is acidified (e.g., with HCl) to a pH of ~2-3, causing the racemic acid to precipitate. The solid is collected by filtration, washed with water, and dried.

Chiral Resolution

The final step is the separation of the enantiomers. This is achieved by reacting the racemic acid with a chiral amine, such as (S)-1-(4-nitrophenyl)ethylamine or (S)-1-(4-chlorophenyl)ethylamine, to form a pair of diastereomeric salts.[4]

-

Principle : Diastereomers have different physical properties, including solubility. By carefully choosing a solvent system, one diastereomeric salt (e.g., the salt of the (S)-acid with the (S)-amine) can be selectively crystallized from the solution.

-

Procedure : The isolated diastereomeric salt is then treated with an acid to break the salt and liberate the enantiomerically pure (S)-acid.

Trustworthiness : This method is well-documented in patents for the synthesis of Ambrisentan precursors.[2][3] However, it is inherently inefficient. The theoretical maximum yield is 50%, and practical yields are often significantly lower, with one process reporting a 15% yield of the desired S-enantiomer after resolution.[3] This makes the process costly in terms of material and waste generation.

Strategy 2: De Novo Asymmetric Synthesis

To overcome the inherent limitations of resolution, asymmetric synthesis aims to create the desired (S)-enantiomer directly. This requires a different set of starting materials and methodologies that can control the stereochemical outcome of the reaction.

Approach A: Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless AD is a powerful and highly reliable method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[5][6]

-

Core Starting Material : A trisubstituted alkene, specifically 1,1-diphenylpropene or a related derivative.

-

Causality of Selection : This alkene contains the necessary diphenylmethyl moiety and the adjacent carbon that will become the chiral center. The Sharpless AD reaction will install two hydroxyl groups across the double bond with a predictable and high degree of stereocontrol, forming a chiral diol precursor.

Synthetic Pathway Overview

The synthesis begins with the asymmetric dihydroxylation of 1,1-diphenylpropene using a catalytic amount of osmium tetroxide, a stoichiometric reoxidant (like K₃Fe(CN)₆), and a chiral ligand.[6] To obtain the (S)-configuration at the eventual C2 position, the appropriate AD-mix ligand system must be selected. The resulting chiral diol can then be chemically manipulated through selective protection and oxidation to yield the final product.

Experimental Protocol: Representative Sharpless AD

The following is a general protocol for an asymmetric dihydroxylation.

-

Reaction Setup : A mixture of t-butanol and water (1:1) is prepared in a flask and cooled to 0°C. The commercially available AD-mix-β (which contains the osmium catalyst, reoxidant, and chiral ligand (DHQD)₂PHAL) is added.[5]

-

Substrate Addition : The alkene (e.g., 1,1-diphenylpropene) is added to the stirred mixture.

-

Reaction : The reaction is stirred vigorously at 0°C or room temperature until the starting material is consumed (monitored by TLC).

-

Quenching : The reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for one hour.

-

Extraction : Ethyl acetate is added, and the organic layer is separated. The aqueous layer is extracted several times with ethyl acetate.

-

Isolation and Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol is purified by flash column chromatography.

Expertise & Trustworthiness : The Sharpless AD is a Nobel Prize-winning reaction known for its high enantioselectivity (>99% ee for many substrates) and reliability.[6] While this route is elegant, the subsequent conversion of the resulting diol to the target acid requires several additional steps (e.g., selective protection of the primary alcohol, oxidation of the secondary alcohol to a carboxylic acid, and methylation of the tertiary alcohol), which may impact the overall yield.

Approach B: Chiral Auxiliary-Mediated Alkylation

This strategy employs a recoverable chiral molecule—a chiral auxiliary—to direct the stereochemistry of a C-C bond-forming reaction.[7]

-

Core Starting Materials : A chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone), glycolic acid , and a diphenylmethylating agent (e.g., diphenylmethyl bromide).

-

Causality of Selection : Glycolic acid provides the α-hydroxy acetate backbone. It is first attached to the chiral auxiliary. The auxiliary then acts as a "chiral steering wheel," forcing the subsequent addition of the bulky diphenylmethyl group to occur from a specific face of the enolate, thereby establishing the desired (S)-stereocenter.[8]

Synthetic Pathway Overview

The synthesis involves acylating the chiral auxiliary with a protected glycolic acid derivative. The resulting imide is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. This enolate is then alkylated with a diphenylmethyl electrophile. The steric bulk of the auxiliary's substituent blocks one face of the enolate, leading to highly diastereoselective alkylation. Finally, the auxiliary is cleaved hydrolytically to release the chiral α-hydroxy acid and regenerate the auxiliary for potential reuse.

Expertise & Trustworthiness : Chiral auxiliaries are a cornerstone of modern asymmetric synthesis.[7] This method provides high stereocontrol and a predictable outcome. However, it requires stoichiometric quantities of the often-expensive auxiliary and involves additional steps for its attachment and removal, which can lower the overall efficiency and atom economy compared to catalytic methods.

Summary and Comparison of Starting Materials

| Starting Material(s) | Synthetic Strategy | Key Advantages | Key Challenges |

| Benzophenone, Methyl Chloroacetate | Racemic Synthesis & Chiral Resolution | Inexpensive, readily available starting materials; Well-established industrial process. | Inherently inefficient (max 50% yield); Generates significant waste; Resolution can be tedious. |

| 1,1-Diphenylpropene | Asymmetric Dihydroxylation | Potentially high enantioselectivity (>99% ee); Catalytic use of chiral material. | Requires multiple subsequent steps to convert the diol intermediate to the final product. |

| Chiral Auxiliary, Glycolic Acid | Auxiliary-Mediated Alkylation | High and predictable stereocontrol; Auxiliary can often be recovered and reused. | Requires stoichiometric amounts of expensive chiral auxiliary; Additional protection/deprotection steps. |

Conclusion

The selection of starting materials for the synthesis of (S)-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid is intrinsically linked to the chosen synthetic strategy. For large-scale industrial production where cost is paramount, the pathway beginning with benzophenone and methyl chloroacetate followed by resolution remains a viable, albeit inefficient, option. However, for more modern, efficient, and sustainable syntheses, asymmetric approaches are superior. The Sharpless asymmetric dihydroxylation of a diphenylalkene offers a powerful catalytic entry point, while chiral auxiliary-based methods provide a robust and predictable, though less atom-economical, alternative. The optimal choice depends on a careful balance of factors including cost, scale, efficiency, and the specific capabilities of the research or manufacturing environment.

References

-

Gao, Y. et al. (2015). Asymmetric Synthesis of 1H-Pyrrol-3(2H)-ones from 2, 3-Diketoesters by Combination of Aldol Condensation with Benzilic Acid Rearrangement. PMC. Available at: [Link]

-

Yu, H., Ballard, C. E., & Wang, B. (2001). A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary. Tetrahedron Letters, 42(10), 1835–1838. Available at: [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. Available at: [Link]

-

Gao, F. et al. (2021). Benzilic acid (ester) rearrangement: Mechanism and state-of-the-art reaction. ResearchGate. Available at: [Link]

- Google Patents. (2012). WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- Google Patents. (2013). US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.

- Not directly cited in the final text.

- Not directly cited in the final text.

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Available at: [Link]

- Not directly cited in the final text.

- Not directly cited in the final text.

- Not directly cited in the final text.

- Not directly cited in the final text.

-

Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

- Not directly cited in the final text.

- Google Patents. (2010). (12) United States Patent.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. organic-chemistry.org [organic-chemistry.org]

- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Sci-Hub. A highly stereoselective entry to α-hydroxy carboxylic acids using d-fructose diacetonide as a chiral auxiliary / Tetrahedron Letters, 2001 [sci-hub.box]

Mechanism of action for endothelin receptor antagonists derived from this compound

This guide details the mechanism of action (MoA) for Endothelin Receptor Antagonists (ERAs) derived from the prototypical sulfonamide lead compound, Ro 46-2005 .

As the first synthetic, orally active non-peptide antagonist, Ro 46-2005 served as the structural template for a generation of "sentan" drugs (e.g., Bosentan , Macitentan ). This analysis focuses on the pharmacological blockade of the Endothelin-1 (ET-1) signaling cascade, the structural optimization of this class, and the experimental validation of their efficacy.[1]

Executive Summary

The compound class derived from Ro 46-2005 functions as competitive, reversible antagonists at the G-protein-coupled receptors (GPCRs)

Molecular Mechanism of Blockade

Receptor Target & Binding Kinetics

The endothelin system comprises two distinct receptor subtypes:

- Receptor: Located primarily on vascular smooth muscle cells (VSMCs).[2] Activation leads to potent vasoconstriction and proliferation.

- Receptor: Located on endothelial cells (mediating clearance and NO/prostacyclin release) and VSMCs (vasoconstriction).[3]

Ro 46-2005 and its derivatives (e.g., Bosentan) are dual antagonists , binding with high affinity to both

-

Binding Mode: These antagonists are lipophilic molecules that penetrate the transmembrane helical bundle. Mutagenesis studies suggest they interact with residues in Transmembrane domains (TM) II, III, V, VI, and VII, overlapping significantly with the ET-1 binding pocket.

-

Kinetics: They exhibit competitive antagonism . The presence of the antagonist increases the

of ET-1 without suppressing the maximal response (

Signal Transduction Interference

Under normal physiological conditions, ET-1 binding induces a conformational shift in the receptor that exposes intracellular loops to

The Blocked Pathway:

-

G-Protein Decoupling: The antagonist prevents

activation. -

PLC Inhibition: Phospholipase C

(PLC -

Second Messenger Suppression: Hydrolysis of PIP2 is halted; Inositol trisphosphate (

) and Diacylglycerol (DAG) are not generated. -

Calcium Control: The

-mediated release of intracellular -

Functional Outcome: Prevention of myosin light chain kinase (MLCK) activation, resulting in vasodilation and inhibition of hypertrophic gene expression.

Pathway Visualization

The following diagram illustrates the specific node of interference within the VSMC signaling cascade.

Figure 1: Mechanism of competitive antagonism at the ET-A receptor, preventing Gq-mediated calcium release.

Structural Optimization: From Lead to Drug

The transition from the lead compound Ro 46-2005 to clinically approved agents involved optimizing the sulfonamide scaffold for potency, oral bioavailability, and half-life.

| Compound | Class | Structure Core | Key Optimization | |

| Ro 46-2005 | Lead | Sulfonamide | ~220 nM / ~220 nM | First orally active non-peptide. Proof of concept. |

| Bosentan | 1st Gen | Sulfonamide | 4.7 nM / 95 nM | Pyrimidine addition improved potency and oral bioavailability. |

| Macitentan | 2nd Gen | Sulfamide | 0.5 nM / 391 nM | Increased lipophilicity for tissue penetration; slow receptor dissociation (insurmountable antagonism). |

Causality in Design: The initial sulfonamide (Ro 46-2005) suffered from moderate potency and rapid clearance. By modifying the core to a pyrimidine-sulfonamide (Bosentan), researchers enhanced binding affinity via additional hydrophobic interactions within the receptor pocket. Further modification to a sulfamide moiety (Macitentan) improved receptor residence time, allowing for sustained blockade even when plasma drug levels fluctuate.

Experimental Protocols for Validation

To validate the mechanism of action for a compound derived from this class, two core assays are required: Radioligand Binding (affinity) and Calcium Mobilization (functional efficacy).

Protocol A: Competitive Radioligand Binding Assay

Purpose: To determine the affinity (

-

Membrane Preparation:

-

Harvest CHO cells stably expressing human

or -

Homogenize in ice-cold HEPES buffer containing protease inhibitors.

-

Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

-

-

Incubation:

-

Prepare 96-well plates.

-

Add 50 pM

-ET-1 (Radioligand). -

Add increasing concentrations of the test compound (

M to -

Incubate for 120 min at 25°C to reach equilibrium.

-

-

Filtration & Counting:

-

Terminate reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

-

Wash filters 3x with cold saline.

-

Measure radioactivity using a gamma counter.

-

-

Analysis:

-

Plot % Specific Binding vs. Log[Compound].

-

Calculate

and convert to

-

Protocol B: Functional Calcium Flux Assay (FLIPR)

Purpose: To confirm the compound functionally inhibits ET-1 induced signaling.

-

Cell Loading:

-

Seed VSMCs or

-expressing CHO cells in black-wall 96-well plates. -

Incubate with Calcium-4 or Fluo-4 AM dye (fluorescent

indicator) for 60 min at 37°C.

-

-

Antagonist Pre-treatment:

-

Add test compound (Ro 46-2005 derivative) 15 minutes prior to agonist challenge.

-

-

Agonist Challenge:

-

Inject ET-1 (at

concentration) automatically using the FLIPR (Fluorometric Imaging Plate Reader) system.

-

-

Data Acquisition:

-

Measure fluorescence intensity (RFU) in real-time for 180 seconds.

-

Self-Validating Check: A successful antagonist will flatten the fluorescence spike dose-dependently. If the baseline fluorescence rises before ET-1 injection, the compound may be an agonist or cytotoxic (false positive).

-

Experimental Workflow Diagram